[5-(Difluoromethyl)pyrimidin-2-yl]methanamine
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Overview
Description
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine is a chemical compound with the molecular formula C6H7F2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the difluoromethyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the condensation of 4,4-difluoro-1-phenylbutane-1,3-dione with ethyl 5-amino-1H-pyrazole-4-carboxylate in acetic acid .
Industrial Production Methods
Industrial production methods for [5-(Difluoromethyl)pyrimidin-2-yl]methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic acid, trifluoroacetic acid, and various dicarbonyl compounds . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reactions mentioned earlier yield difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. For instance, pyrimidinamine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors (MET I), disrupting the electron transport chain and affecting cellular respiration . This mode of action is particularly relevant in its fungicidal activity.
Comparison with Similar Compounds
Similar Compounds
[5-(Difluoromethyl)pyridin-2-yl]methanamine: A similar compound with a pyridine ring instead of a pyrimidine ring.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: Compounds with similar difluoromethyl substitution but different ring structures.
Uniqueness
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine is unique due to its specific difluoromethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a mitochondrial complex I electron transport inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H7F2N3 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
[5-(difluoromethyl)pyrimidin-2-yl]methanamine |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)4-2-10-5(1-9)11-3-4/h2-3,6H,1,9H2 |
InChI Key |
XLHYINTTXHXGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CN)C(F)F |
Origin of Product |
United States |
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